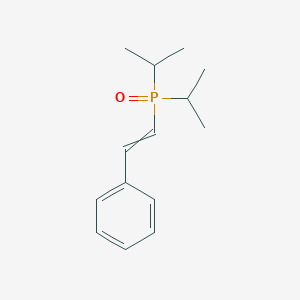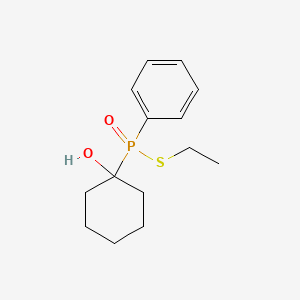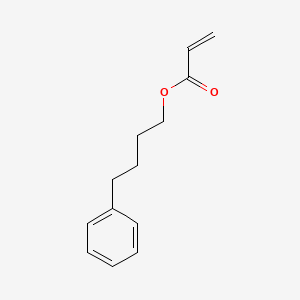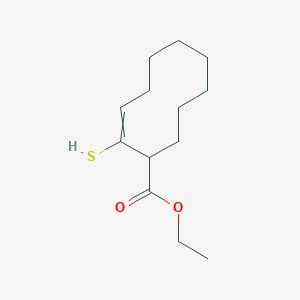
Ethyl 2-sulfanylcyclodec-2-ene-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-sulfanylcyclodec-2-ene-1-carboxylate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are commonly found in nature. This particular compound features a unique structure with a sulfanyl group attached to a cyclodecene ring, making it an interesting subject for various chemical studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-sulfanylcyclodec-2-ene-1-carboxylate typically involves the esterification of 2-sulfanylcyclodec-2-ene-1-carboxylic acid with ethanol. This reaction is usually catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
Ethyl 2-sulfanylcyclodec-2-ene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride is a widely used reducing agent for esters.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
科学研究应用
Ethyl 2-sulfanylcyclodec-2-ene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of fragrances and flavoring agents due to its ester functional group.
作用机制
The mechanism of action of ethyl 2-sulfanylcyclodec-2-ene-1-carboxylate involves its interaction with various molecular targets. The sulfanyl group can form hydrogen bonds with proteins, affecting their structure and function. The ester group can undergo hydrolysis in biological systems, releasing the corresponding alcohol and carboxylic acid, which can further interact with cellular components.
相似化合物的比较
Similar Compounds
Ethyl acetate: A simple ester with a pleasant aroma, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity smell, used in flavorings and perfumes.
Ethyl benzoate: An ester with a floral scent, used in the fragrance industry.
Uniqueness
Ethyl 2-sulfanylcyclodec-2-ene-1-carboxylate stands out due to its unique sulfanyl group attached to a cyclodecene ring. This structural feature imparts distinct chemical properties and reactivity, making it a valuable compound for various research applications.
属性
CAS 编号 |
89745-64-2 |
|---|---|
分子式 |
C13H22O2S |
分子量 |
242.38 g/mol |
IUPAC 名称 |
ethyl 2-sulfanylcyclodec-2-ene-1-carboxylate |
InChI |
InChI=1S/C13H22O2S/c1-2-15-13(14)11-9-7-5-3-4-6-8-10-12(11)16/h10-11,16H,2-9H2,1H3 |
InChI 键 |
UXEBRHQPXDIQLM-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1CCCCCCCC=C1S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


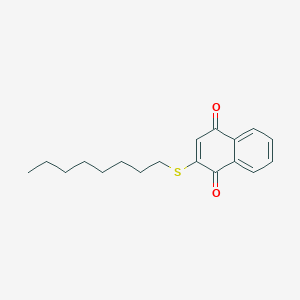
![5-[4-(4-Bromophenoxy)butyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B14395948.png)


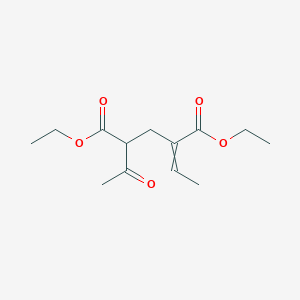


![3-[(E)-[(2,4-dinitrophenyl)hydrazinylidene]methyl]-4-hydroxybenzoic acid](/img/structure/B14395967.png)
![7-Methyl-7H-cyclopenta[B]pyridine](/img/structure/B14395983.png)
![1-[2-(2-Chloro-6-methylphenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14395996.png)

